(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O7S3/c1-31-11-10-25-18-7-6-17(34(22,27)28)14-19(18)33-21(25)23-20(26)15-2-4-16(5-3-15)35(29,30)24-8-12-32-13-9-24/h2-7,14H,8-13H2,1H3,(H2,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZIJMPMALJWCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a benzo[d]thiazole moiety linked to a morpholinosulfonyl group, which may contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 402.52 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antitumor Activity : Compounds with benzo[d]thiazole derivatives have been noted for their anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The sulfonamide group is traditionally associated with antibacterial activity, suggesting potential applications against various bacterial strains.
- Induction of Apoptosis : Preliminary studies indicate that similar compounds induce apoptosis in cancer cell lines by disrupting mitochondrial membrane potential and activating caspases. For instance, compounds targeting farnesyltransferase have shown significant apoptotic effects in HepG2 cells .
- Cell Cycle Arrest : Research on related compounds has demonstrated that they can arrest the cell cycle at specific phases (e.g., S phase), which is crucial for inhibiting cancer cell proliferation .
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial folate biosynthesis, disrupting essential metabolic processes necessary for bacterial growth.
Case Study 1: Antitumor Activity in HepG2 Cells
A study investigated the effects of a structurally similar compound on HepG2 cells, revealing:
- IC50 Values : The compound exhibited IC50 values ranging from 6.92 to 8.99 μM against various cancer cell lines.
- Mechanistic Insights : Flow cytometry analysis indicated an increase in S phase cell population after treatment, confirming the compound's role in cell cycle arrest .
Case Study 2: Antimicrobial Efficacy
Another study highlighted the antimicrobial properties of sulfonamide derivatives:
- Bacterial Strains Tested : Compounds were tested against Gram-positive and Gram-negative bacteria.
- Results : Significant inhibition was observed, suggesting that the compound could be effective against resistant strains due to its dual mechanism of action—disrupting metabolic pathways and inhibiting enzyme activity.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Apoptosis induction, cell cycle arrest | |
| Antimicrobial | Inhibition of folate biosynthesis enzymes |
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| IMB-1406 | 6.92–8.99 | HepG2 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and synthetic features are compared below with analogous sulfonyl-containing heterocycles synthesized in the referenced study (e.g., triazole derivatives [4–15]) .
Structural Comparison
Spectroscopic Comparison
Research Findings
Sulfonyl Group Reactivity: Both the target compound and evidence derivatives leverage sulfonyl groups for electronic modulation. However, the morpholinosulfonyl group in the target compound may enhance solubility compared to hydrophobic phenylsulfonyl groups in [4–15] .
In contrast, the Z-configuration of the target compound likely prevents tautomerism, favoring a planar imine structure.
Synthetic Challenges : The evidence highlights the importance of basic conditions for cyclization (to form triazoles) and alkylation . Similar stringent conditions may apply to the target compound’s synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
